molecular formula C12H13ClN2O6S B2617543 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 326608-91-7

1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2617543
CAS No.: 326608-91-7
M. Wt: 348.75
InChI Key: ITHNGHSSVLLIAR-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxylic acid group and a benzenesulfonyl group that is further substituted with a chlorine and a nitro group. The molecular formula of this compound is C12H13ClN2O6S, and it has a molecular weight of 348.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the sulfonylation of piperidine-4-carboxylic acid with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonyl group can also form covalent bonds with nucleophilic residues in proteins, further contributing to its biological activity .

Comparison with Similar Compounds

  • 1-(2-Chloro-4-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
  • 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine-4-carboxylic acid
  • 1-(2-Chloro-5-nitrobenzenesulfonyl)morpholine-4-carboxylic acid

Comparison: 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern on the benzenesulfonyl group and the presence of a piperidine ring. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group enhances its potential for bioreduction and cytotoxicity, while the piperidine ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O6S/c13-10-2-1-9(15(18)19)7-11(10)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHNGHSSVLLIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326608-91-7
Record name 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
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